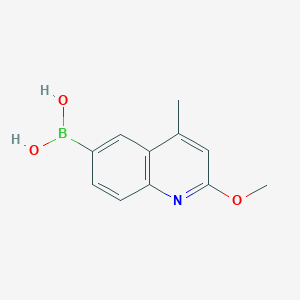
N1-(2-methoxyphenethyl)-N2-(1-phenylethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-methoxyphenethyl)-N2-(1-phenylethyl)oxalamide, commonly known as OMA, is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in various fields. OMA has been studied extensively for its potential use in the development of new drugs, as well as its ability to modulate various physiological and biochemical processes.
Scientific Research Applications
Synthesis and Chemistry :
- A study by Mamedov et al. (2016) explored a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could be related to the synthesis of N1-(2-methoxyphenethyl)-N2-(1-phenylethyl)oxalamide. This method is operationally simple and high yielding, providing a useful formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Molecular Structure and Analysis :
- Şahin et al. (2015) conducted a study on the molecular characteristics and structural parameters of (2-methoxyphenyl)oxalate, a compound related to N1-(2-methoxyphenethyl)-N2-(1-phenylethyl)oxalamide. This research included the synthesis and characterization of the compound, providing insights into its chemical behavior (Şahin et al., 2015).
Intramolecular Hydrogen Bonding Study :
- Martínez-Martínez et al. (1998) investigated the synthesis and structural investigation of symmetric and non-symmetric oxamides, including derivatives related to N1-(2-methoxyphenethyl)-N2-(1-phenylethyl)oxalamide. The study focused on intramolecular three-center hydrogen bonding, which is critical for understanding the chemical properties of such compounds (Martínez-Martínez et al., 1998).
Photovoltaic Applications :
- Loos et al. (2005) explored the use of 2-methoxyphenyl derivatives in the active layer of all-polymer photovoltaic cells. This research is relevant for understanding the potential application of N1-(2-methoxyphenethyl)-N2-(1-phenylethyl)oxalamide in the field of renewable energy (Loos et al., 2005).
Organophosphorus Compound Study :
- Pedersen & Lawesson (1974) conducted research on organophosphorus compounds, which might be relevant for understanding the chemical interactions and properties of N1-(2-methoxyphenethyl)-N2-(1-phenylethyl)oxalamide in similar contexts (Pedersen & Lawesson, 1974).
Electrochemical Properties and Solar Cells :
- Wei et al. (2012) studied the use of 2-(2-methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide in solar cells. This research could offer insights into the electrochemical properties and potential applications of N1-(2-methoxyphenethyl)-N2-(1-phenylethyl)oxalamide in similar applications (Wei et al., 2012).
properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-14(15-8-4-3-5-9-15)21-19(23)18(22)20-13-12-16-10-6-7-11-17(16)24-2/h3-11,14H,12-13H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSXEQYRSIJBIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2773776.png)
![5-methyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2773777.png)
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}cyclobutane-1-carboxylic acid](/img/structure/B2773779.png)

![Methyl 2-oxospiro[3.5]nonane-7-carboxylate](/img/structure/B2773783.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-cyclohexylacetamide](/img/structure/B2773784.png)
![(E)-1-methyl-2-((4-(styrylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2773786.png)
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2773788.png)
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide](/img/structure/B2773789.png)


![4-(3-Chloro-2-methylanilino)-2-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoic acid](/img/structure/B2773793.png)
